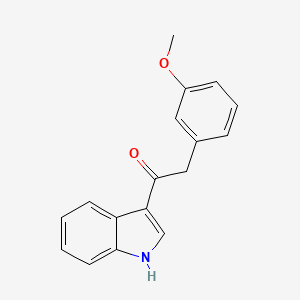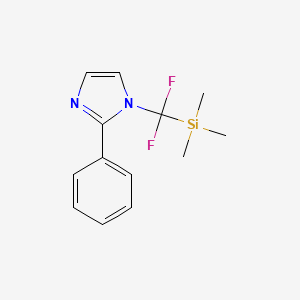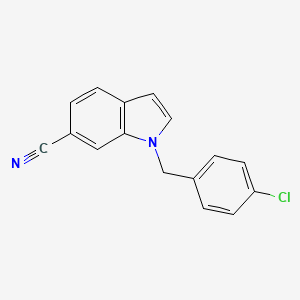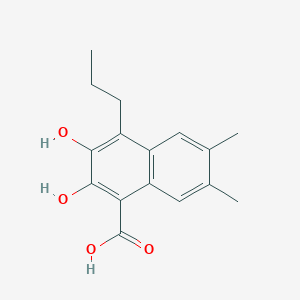
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a unique combination of a cyclopropylpyrazine moiety and a borinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps, starting with the preparation of the cyclopropylpyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent introduction of the borinic acid group is often carried out using boron-containing reagents under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the borinic acid group.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the pyrazine ring can introduce various functional groups.
Scientific Research Applications
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The pyrazine ring may also interact with various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazine ring structure and exhibit similar reactivity and biological activity.
Borinic acid derivatives: Compounds with borinic acid groups can undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid apart is the combination of the cyclopropylpyrazine moiety with the borinic acid group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21BN2O3 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
(6-cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2,17)13(3,4)19-14(18)11-8-15-7-10(16-11)9-5-6-9/h7-9,17-18H,5-6H2,1-4H3 |
InChI Key |
HXOGDIXMOHQSKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=N1)C2CC2)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)



![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)





